116-9e 116-9e MAL2-11B is an inhibitor of Simian Virus 40 replication. It acts by targeting the molecular chaperone function and ATPase activity of T antigen. MAL2-11B is also a MAL3-101 precursor.
Brand Name: Vulcanchem
CAS No.: 831217-43-7
VCID: VC0534402
InChI: InChI=1S/C31H32N2O5/c1-22-28(30(36)38-21-23-11-5-2-6-12-23)29(32-31(37)33(22)20-10-4-9-15-27(34)35)26-18-16-25(17-19-26)24-13-7-3-8-14-24/h2-3,5-8,11-14,16-19,29H,4,9-10,15,20-21H2,1H3,(H,32,37)(H,34,35)
SMILES: CC1=C(C(NC(=O)N1CCCCCC(=O)O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Molecular Formula: C31H32N2O5
Molecular Weight: 512.6 g/mol

116-9e

CAS No.: 831217-43-7

Cat. No.: VC0534402

Molecular Formula: C31H32N2O5

Molecular Weight: 512.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

116-9e - 831217-43-7

Specification

CAS No. 831217-43-7
Molecular Formula C31H32N2O5
Molecular Weight 512.6 g/mol
IUPAC Name 6-[4-methyl-2-oxo-5-phenylmethoxycarbonyl-6-(4-phenylphenyl)-1,6-dihydropyrimidin-3-yl]hexanoic acid
Standard InChI InChI=1S/C31H32N2O5/c1-22-28(30(36)38-21-23-11-5-2-6-12-23)29(32-31(37)33(22)20-10-4-9-15-27(34)35)26-18-16-25(17-19-26)24-13-7-3-8-14-24/h2-3,5-8,11-14,16-19,29H,4,9-10,15,20-21H2,1H3,(H,32,37)(H,34,35)
Standard InChI Key GHFQWLNXJMUCGC-UHFFFAOYSA-N
SMILES CC1=C(C(NC(=O)N1CCCCCC(=O)O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Canonical SMILES CC1=C(C(NC(=O)N1CCCCCC(=O)O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Appearance Solid powder

Introduction

Chemical and Structural Profile of 116-9e

Basic Chemical Properties

116-9e, also known as MAL2-11B, is characterized by the CAS registry number 831217-43-7. Its chemical structure features a dihydropyrimidine core linked to aromatic substituents, which facilitates interactions with the J-domain of Hsp40 co-chaperones . The compound exhibits high solubility in dimethyl sulfoxide (DMSO) at 100 mg/mL (195.08 mM), making it suitable for in vitro assays . Stability testing recommends storage at -20°C for up to one month or -80°C for six months to prevent degradation .

Table 1: Key Chemical Properties of 116-9e

PropertyValue
Molecular FormulaC31H32N2O5C_{31}H_{32}N_{2}O_{5}
Molecular Weight512.6 g/mol
Solubility195.08 mM in DMSO
Purity>98% (HPLC-confirmed)
Storage Conditions-20°C (short-term), -80°C (long-term)

Synthesis and Industrial Production

The synthesis of 116-9e involves multi-step organic reactions, including cyclocondensation and functional group modifications under controlled temperature and solvent conditions . Industrial-scale production employs continuous flow reactors to optimize yield, followed by purification via high-performance liquid chromatography (HPLC) . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) ensure batch consistency, critical for preclinical applications .

Mechanism of Action: Targeting Hsp70 and DNAJA1

Disruption of Hsp70-DNAJA1 Interactions

116-9e binds to the J-domain of DNAJA1, a co-chaperone critical for Hsp70’s ATPase cycle. This interaction prevents the allosteric activation of Hsp70, impairing its ability to refold misfolded proteins and regulate stress responses . Structural studies reveal that 116-9e occupies a hydrophobic pocket in DNAJA1, destabilizing its complex with Hsp70 .

Inhibition of ATPase Activity

The compound reduces the endogenous ATPase activity of viral tumor antigens, such as SV40 TAg, by ~80% at 15 µM . This inhibition correlates with decreased viral DNA replication, as Hsp70’s chaperone function is essential for stabilizing viral polymerase complexes .

Table 2: Enzymatic Inhibition Profile of 116-9e

TargetIC₅₀/EC₅₀Experimental Model
DNAJA1-Hsp70 Binding10 µMIn vitro ATPase assay
SV40 TAg ATPase15 µMPurified protein
BK Virus Replication15 µMHuman kidney cells

Antiviral Applications Against DNA Viruses

Suppression of SV40 Replication

In SV40-infected cells, 116-9e reduces viral DNA synthesis by 90% within 48 hours, outperforming earlier inhibitors like MAL3-101 . Mechanistically, it blocks TAg’s recruitment of Hsp70 to viral replication origins, preventing the unwinding of viral DNA .

Activity Against BK Virus

In a human renal proximal tubule epithelial cell line (RPTEC), 116-9e (15 µM) decreased BK virus titers by 3-log units over five days . This effect is attributed to the compound’s dual inhibition of viral helicase activity and host chaperone support .

Role in Cancer Research and Drug Resistance

Synergy with Chemotherapeutic Agents

Combining 116-9e with cabozantinib (a tyrosine kinase inhibitor) enhanced apoptosis in LNCaP prostate cancer cells by 40% compared to monotherapy. Similarly, co-treatment with triapine (a ribonucleotide reductase inhibitor) increased growth inhibition in HAP1 cells by 60%, suggesting broad applicability in overcoming chemoresistance .

Targeting Ribonucleotide Reductase (RNR)

116-9e disrupts the Rnr2-Ydj1 complex in yeast and the R2B-Hdj2 complex in mammals, sensitizing cells to hydroxyurea and gemcitabine . This occurs via indirect inhibition of RNR’s iron-radical coordination, a process dependent on Hsp70 chaperone activity .

Table 3: Anticancer Effects of 116-9e in Preclinical Models

Cell LineTreatmentOutcome
LNCaP Prostate Cancer116-9e + Cabozantinib40% increase in apoptosis
HAP1116-9e + Triapine60% growth inhibition
HEK293T116-9e (15 µM)70% reduction in RNR activity

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